1-(3-Isopropoxyphenyl)propan-1-ol
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Overview
Description
1-(3-Isopropoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3-Isopropoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Isopropoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isopropoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Isopropoxyphenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Isopropoxyphenyl)propan-1-ol can be compared with other similar compounds such as:
1-(3-Methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(3-Ethoxyphenyl)propan-1-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(3-Butoxyphenyl)propan-1-ol: Similar structure but with a butoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific isopropoxy group, which can influence its reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9,12-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLASFASFFGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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